molecular formula C13H16F3N B1625149 2-(3-Trifluoromethyl-benzyl)-piperidine CAS No. 794501-01-2

2-(3-Trifluoromethyl-benzyl)-piperidine

Cat. No.: B1625149
CAS No.: 794501-01-2
M. Wt: 243.27 g/mol
InChI Key: ZPZRBRRCSKRQFL-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethyl-benzyl)-piperidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(3-Trifluoromethyl-benzyl)-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with receptors . The compound may also modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzyl bromide
  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea

Comparison: Compared to these similar compounds, 2-(3-Trifluoromethyl-benzyl)-piperidine is unique due to its piperidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12/h3-5,8,12,17H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRBRRCSKRQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458083
Record name 2-(3-trifluoromethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794501-01-2
Record name 2-(3-trifluoromethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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